molecular formula C10H10F3N B14269472 Benzenamine, N,N-dimethyl-4-(trifluoroethenyl)- CAS No. 134959-15-2

Benzenamine, N,N-dimethyl-4-(trifluoroethenyl)-

Cat. No.: B14269472
CAS No.: 134959-15-2
M. Wt: 201.19 g/mol
InChI Key: HLDCRPDNVMZRGC-UHFFFAOYSA-N
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Description

Benzenamine, N,N-dimethyl-4-(trifluoroethenyl)-: is an organic compound characterized by the presence of a benzenamine core substituted with N,N-dimethyl and trifluoroethenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N,N-dimethyl-4-(trifluoroethenyl)- typically involves the reaction of benzenamine derivatives with trifluoroethenylating agents under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzenamine, N,N-dimethyl-4-(trifluoroethenyl)- can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert this compound into different reduced forms, depending on the reagents and conditions used.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the benzenamine core are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

Chemistry: In chemistry, Benzenamine, N,N-dimethyl-4-(trifluoroethenyl)- is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound may be used as a probe or reagent to study various biochemical processes. Its interactions with biological molecules can provide insights into enzyme mechanisms and cellular pathways.

Medicine: In medicine, derivatives of Benzenamine, N,N-dimethyl-4-(trifluoroethenyl)- may be explored for their potential therapeutic properties. Research may focus on their ability to interact with specific molecular targets, leading to the development of new drugs.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it valuable for creating products with specific characteristics.

Mechanism of Action

The mechanism of action of Benzenamine, N,N-dimethyl-4-(trifluoroethenyl)- involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The trifluoroethenyl group may enhance the compound’s binding affinity and specificity, leading to distinct biological effects. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

  • Benzenamine, N,N-dimethyl-4-nitro-
  • Benzenamine, N,N,4-trimethyl-
  • Benzenamine, 4-chloro-3-(trifluoromethyl)-

Comparison: Compared to similar compounds, Benzenamine, N,N-dimethyl-4-(trifluoroethenyl)- stands out due to the presence of the trifluoroethenyl group, which imparts unique chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its analogs.

Properties

CAS No.

134959-15-2

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

N,N-dimethyl-4-(1,2,2-trifluoroethenyl)aniline

InChI

InChI=1S/C10H10F3N/c1-14(2)8-5-3-7(4-6-8)9(11)10(12)13/h3-6H,1-2H3

InChI Key

HLDCRPDNVMZRGC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C(F)F)F

Origin of Product

United States

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